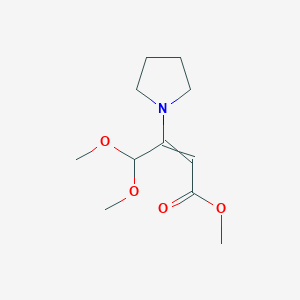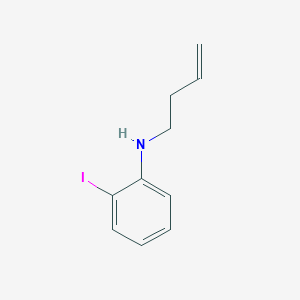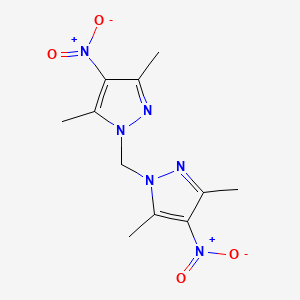![molecular formula C23H17Cl4O3P B14303776 [(4-Propylphenyl)phosphoryl]bis[(2,6-dichlorophenyl)methanone] CAS No. 125749-28-2](/img/structure/B14303776.png)
[(4-Propylphenyl)phosphoryl]bis[(2,6-dichlorophenyl)methanone]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Propylphenylbis(2,6-dichlorobenzoyl)phosphine oxide is a chemical compound known for its unique properties and applications. It is a phosphine oxide derivative, characterized by the presence of two 2,6-dichlorobenzoyl groups and a 4-propylphenyl group attached to a phosphine oxide core. This compound is of interest in various fields due to its stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Propylphenylbis(2,6-dichlorobenzoyl)phosphine oxide typically involves the reaction of 4-propylphenylphosphine oxide with 2,6-dichlorobenzoyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants. The general steps include:
Preparation of 4-propylphenylphosphine oxide: This can be synthesized by reacting 4-propylphenylphosphine with an oxidizing agent such as hydrogen peroxide.
Reaction with 2,6-dichlorobenzoyl chloride: The 4-propylphenylphosphine oxide is then reacted with 2,6-dichlorobenzoyl chloride in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.
化学反応の分析
Types of Reactions
4-Propylphenylbis(2,6-dichlorobenzoyl)phosphine oxide undergoes various chemical reactions, including:
Oxidation: The phosphine oxide group can be further oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced to its corresponding phosphine under reducing conditions.
Substitution: The dichlorobenzoyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can react with the dichlorobenzoyl groups.
Major Products Formed
Oxidation: Further oxidized phosphine oxides.
Reduction: Corresponding phosphines.
Substitution: Substituted phosphine oxides with various functional groups replacing the dichlorobenzoyl groups.
科学的研究の応用
4-Propylphenylbis(2,6-dichlorobenzoyl)phosphine oxide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of phosphine ligands and catalysts.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying phosphine oxide interactions.
Medicine: Explored for its potential therapeutic applications, including as an anti-cancer agent due to its ability to interact with biological molecules.
Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its stability and reactivity.
作用機序
The mechanism by which 4-Propylphenylbis(2,6-dichlorobenzoyl)phosphine oxide exerts its effects involves its interaction with various molecular targets. The phosphine oxide group can coordinate with metal ions, making it useful in catalysis. The dichlorobenzoyl groups can participate in electrophilic aromatic substitution reactions, allowing the compound to modify other molecules. These interactions can affect biochemical pathways and cellular processes, making the compound valuable in both research and industrial applications.
類似化合物との比較
Similar Compounds
Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide: Known for its use as a photoinitiator in polymer chemistry.
Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide: Another photoinitiator with similar applications.
Bis(2,6-dichlorobenzoyl)phenylphosphine oxide: Shares structural similarities but lacks the propyl group.
Uniqueness
4-Propylphenylbis(2,6-dichlorobenzoyl)phosphine oxide is unique due to the presence of the 4-propylphenyl group, which can influence its reactivity and interactions compared to other phosphine oxides. This structural difference can lead to variations in its chemical behavior and applications, making it a distinct compound in its class.
特性
CAS番号 |
125749-28-2 |
|---|---|
分子式 |
C23H17Cl4O3P |
分子量 |
514.2 g/mol |
IUPAC名 |
[(2,6-dichlorobenzoyl)-(4-propylphenyl)phosphoryl]-(2,6-dichlorophenyl)methanone |
InChI |
InChI=1S/C23H17Cl4O3P/c1-2-5-14-10-12-15(13-11-14)31(30,22(28)20-16(24)6-3-7-17(20)25)23(29)21-18(26)8-4-9-19(21)27/h3-4,6-13H,2,5H2,1H3 |
InChIキー |
ZEDSKTISNTXEQI-UHFFFAOYSA-N |
正規SMILES |
CCCC1=CC=C(C=C1)P(=O)(C(=O)C2=C(C=CC=C2Cl)Cl)C(=O)C3=C(C=CC=C3Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N,N'-([1,2]Thiazolo[5,4-d][1,2]thiazole-3,6-diyl)bis(3-phenylprop-2-enamide)](/img/structure/B14303711.png)
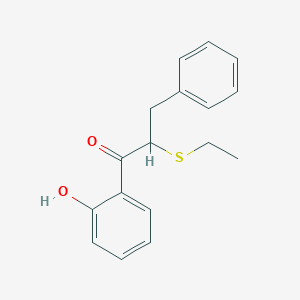
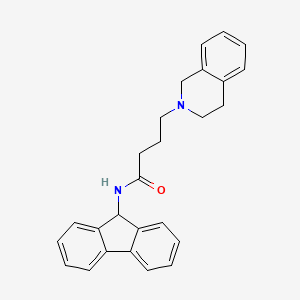
![Hydroxymethyl 5-(benzoyloxy)-9,11b-dimethyl-8-oxotetradecahydro-9,11a-methanocyclohepta[a]naphthalene-4-carboxylate](/img/structure/B14303727.png)

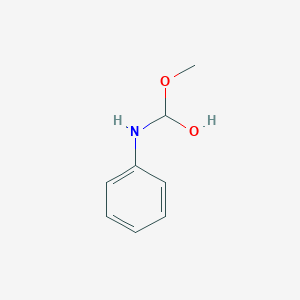
![Diethyl amino[(1H-indol-3-yl)methyl]propanedioate](/img/structure/B14303745.png)
![(NZ)-N-[2-(4-fluorophenyl)-1-pyridin-4-ylethylidene]hydroxylamine](/img/structure/B14303753.png)

![N-Cyclopentadecyl-N-[3-(dimethylamino)propyl]formamide](/img/structure/B14303777.png)
